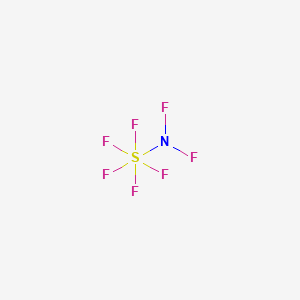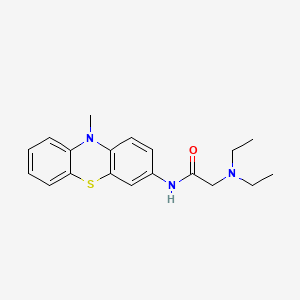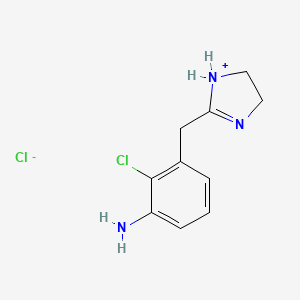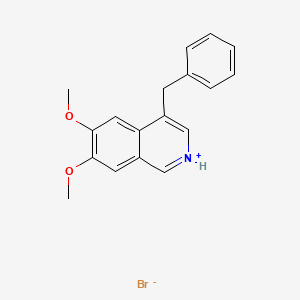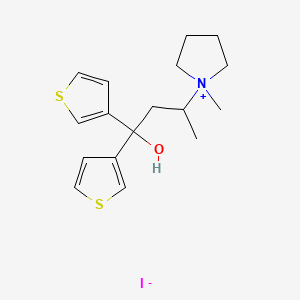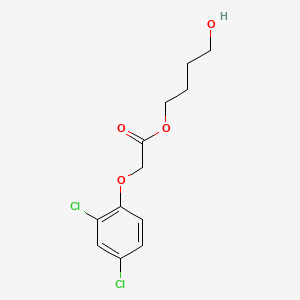
4-Hydroxybutyl (2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybutyl (2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C₁₂H₁₄Cl₂O₄. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxybutyl group and a dichlorophenoxyacetate moiety, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 4-hydroxybutanol with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Hydroxybutyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxybutyl group or the dichlorophenoxyacetate moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Scientific Research Applications
4-Hydroxybutyl (2,4-dichlorophenoxy)acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biochemical pathways and mechanisms.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Hydroxybutyl (2,4-dichlorophenoxy)acetate can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
4-Hydroxybutyl acetate: Shares the hydroxybutyl group but lacks the dichlorophenoxy moiety.
Butyl (2,4-dichlorophenoxy)acetate: Similar but with a butyl group instead of a hydroxybutyl group. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
36227-43-7 |
|---|---|
Molecular Formula |
C12H14Cl2O4 |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
4-hydroxybutyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C12H14Cl2O4/c13-9-3-4-11(10(14)7-9)18-8-12(16)17-6-2-1-5-15/h3-4,7,15H,1-2,5-6,8H2 |
InChI Key |
CTJHMNLYFUNLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


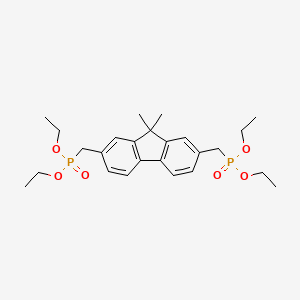
![(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
![Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]](/img/structure/B13734054.png)
![2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13734061.png)
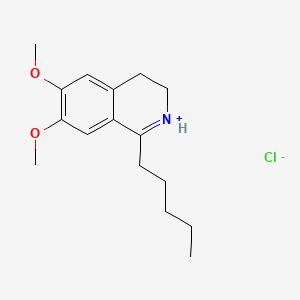
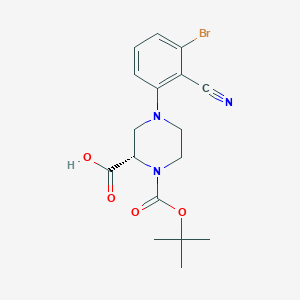

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
